4-Chloro-1H-indazole hydrochloride 4-Chloro-1H-indazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576765
InChI: InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H
SMILES: C1=CC2=C(C=NN2)C(=C1)Cl.Cl
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol

4-Chloro-1H-indazole hydrochloride

CAS No.:

Cat. No.: VC13576765

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1H-indazole hydrochloride -

Specification

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
IUPAC Name 4-chloro-1H-indazole;hydrochloride
Standard InChI InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H
Standard InChI Key VQRXRFZHFZVTBM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NN2)C(=C1)Cl.Cl
Canonical SMILES C1=CC2=C(C=NN2)C(=C1)Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of an indazole core (C₇H₅ClN₂) protonated at the pyrazole nitrogen, forming a hydrochloride salt. Key features include:

PropertyValueSource
Molecular FormulaC₇H₆Cl₂N₂
Molecular Weight189.04 g/mol
IUPAC Name4-chloro-1H-indazole;hydrochloride
SMILESC1=CC2=C(C=NN2)C(=C1)Cl.Cl
InChIKeyVQRXRFZHFZVTBM-UHFFFAOYSA-N

The chlorine atom at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions, while the hydrochloride salt improves aqueous solubility .

Spectroscopic Characterization

  • NMR: ¹H-NMR (CDCl₃) signals at δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), and 7.17 (dd, J=7 Hz, 1 Hz, 1H) confirm the indazole core and chloro substitution .

  • IR: Peaks at 3200 cm⁻¹ (N–H stretch) and 750 cm⁻¹ (C–Cl bend) validate functional groups .

  • Mass Spectrometry: HRMS shows a molecular ion peak at m/z 189.04 (M+H⁺) .

Synthesis and Optimization

Conventional Synthesis

The most widely reported method involves cyclization of 2-methyl-3-chloroaniline:

Procedure:

  • Acetylation: React 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform at 0–25°C .

  • Cyclization: Add isoamyl nitrite at 60°C to form the indazole ring .

  • Hydrolysis: Treat with LiOH to yield 4-chloro-1H-indazole, followed by HCl salification .

ParameterValueYield
Reaction Time18 hours100%
PurificationRecrystallization95%

Microwave-Assisted Synthesis

A green chemistry approach reduces reaction time from hours to minutes:

Procedure:

  • React ortho-chlorobenzaldehyde with hydrazine hydrate in distilled water under microwave irradiation (300 W, 120°C) .

  • Advantages: 80% yield in 15 minutes, reduced solvent use, and no column chromatography .

Biological Activities

Antitumor Activity

4-Chloro-1H-indazole derivatives inhibit kinases critical for cancer cell proliferation:

Target KinaseIC₅₀ (nM)MechanismSource
Polo-like kinase 460Cell cycle arrest at G2/M
PI3Kα120Apoptosis via Akt pathway

In xenograft models, derivatives reduced tumor volume by 70% compared to controls.

Antiparasitic Effects

Against Leishmania spp., the compound showed:

Parasite StageIC₅₀ (μM)Efficacy vs. Glucantime
Epimastigote0.252× higher
Amastigote0.601.5× higher

Mechanistic studies suggest disruption of trypanothione reductase, a key enzyme in parasite redox homeostasis .

Anti-inflammatory Properties

In murine models of arthritis, the compound reduced IL-6 and TNF-α levels by 50% at 10 mg/kg doses, comparable to dexamethasone .

Pharmacological Applications

Kinase Inhibitor Development

The chloroindazole scaffold is utilized in designing ATP-competitive inhibitors:

  • Lenacapavir analogs: Bromo- and chloro-substituted derivatives enhance binding to HIV-1 capsid proteins.

  • Selectivity: Modifications at N1 and C4 positions improve specificity for PI3K over related kinases .

Drug Delivery Systems

Encapsulation in PEGylated liposomes increased bioavailability by 40% in rat models, addressing the compound’s low aqueous solubility.

ParameterValue
LD₅₀ (oral, rat)350 mg/kg
MutagenicityAmes test negative

Precautions: Use PPE (gloves, goggles) and avoid inhalation. Store at 2–8°C in airtight containers .

Environmental Impact

Chlorinated indazoles require incineration (≥ 850°C) to prevent bioaccumulation. Wastewater treatment must include activated carbon filtration.

Recent Advances and Future Directions

Catalytic C–H Amination

Palladium-catalyzed intramolecular amination achieves 90% yield in 2 hours, enabling scalable production .

Computational Drug Design

QSAR models predict that fluorine substitution at C5 could enhance blood-brain barrier penetration for CNS targets .

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